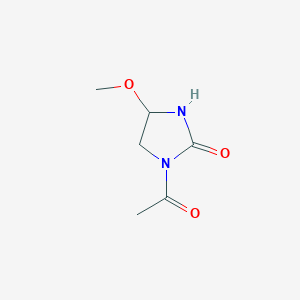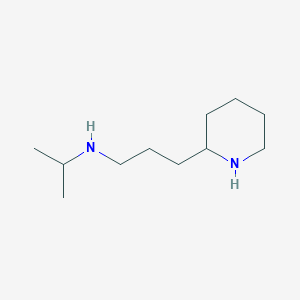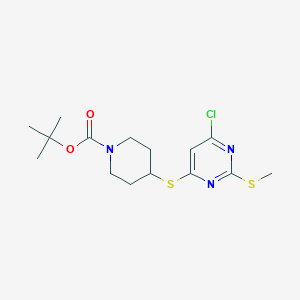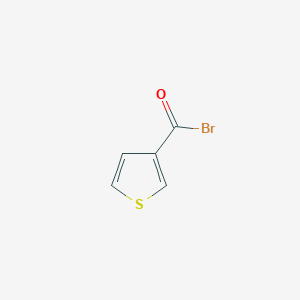
7-Methoxy-3,4-dihydrophenanthren-1(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is a chemical compound belonging to the class of phenanthrenones It is characterized by a methoxy group at the 7th position and a dihydro-1(2H)-phenanthrenone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-methoxy-1-tetralone.
Cyclization: The precursor undergoes cyclization under acidic conditions to form the phenanthrenone core.
Reduction: The resulting phenanthrenone is then reduced to obtain the dihydro form.
Industrial Production Methods
Industrial production of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenanthrenequinone.
Reduction: Further reduction to form fully saturated derivatives.
Substitution: Electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Halogenated or nitrated phenanthrenones.
Wissenschaftliche Forschungsanwendungen
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new therapeutic agents.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity, including potential anticancer properties.
Industrial Applications: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methoxy-1-tetralone: A precursor in the synthesis of 7-methoxy-3,4-dihydro-1(2H)-phenanthrenone.
7-methoxy-2-(1-naphthylmethylene)-3,4-dihydro-1(2H)-naphthalenone: A structurally related compound with similar properties.
2-(2,4-dimethoxybenzylidene)-7-methoxy-3,4-dihydro-1(2H)-naphthalenone: Another related compound with potential biological activity.
Uniqueness
7-methoxy-3,4-dihydro-1(2H)-phenanthrenone is unique due to its specific substitution pattern and the presence of a dihydro-phenanthrenone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
31184-49-3 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
7-methoxy-3,4-dihydro-2H-phenanthren-1-one |
InChI |
InChI=1S/C15H14O2/c1-17-11-6-8-12-10(9-11)5-7-14-13(12)3-2-4-15(14)16/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
SNRLVRBZACMUHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


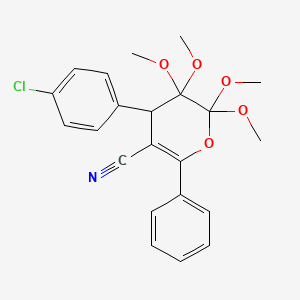
![2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)

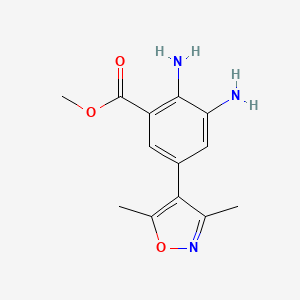
![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)
